Cas no 1891998-03-0 (1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol)

1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol
- 1891998-03-0
- 1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol
- EN300-1979109
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- Inchi: 1S/C12H15ClO3/c1-15-10-6-9(13)5-8(11(10)16-2)7-12(14)3-4-12/h5-6,14H,3-4,7H2,1-2H3
- InChI Key: LLIOGRIHHCBUHZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)CC1(CC1)O)OC)OC
Computed Properties
- Exact Mass: 242.0709720g/mol
- Monoisotopic Mass: 242.0709720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.7Ų
1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979109-0.25g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-1979109-5.0g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 5g |
$3105.0 | 2023-06-01 | ||
Enamine | EN300-1979109-0.05g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 0.05g |
$1008.0 | 2023-09-16 | ||
Enamine | EN300-1979109-0.1g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1979109-1.0g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 1g |
$1070.0 | 2023-06-01 | ||
Enamine | EN300-1979109-2.5g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 2.5g |
$2351.0 | 2023-09-16 | ||
Enamine | EN300-1979109-10g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 10g |
$5159.0 | 2023-09-16 | ||
Enamine | EN300-1979109-10.0g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 10g |
$4606.0 | 2023-06-01 | ||
Enamine | EN300-1979109-0.5g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 0.5g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1979109-1g |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]cyclopropan-1-ol |
1891998-03-0 | 1g |
$1200.0 | 2023-09-16 |
1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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3. Book reviews
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Additional information on 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol
Professional Introduction to 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol (CAS No. 1891998-03-0)
1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol (CAS No. 1891998-03-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of both chloro and methoxy substituents on the aromatic ring, combined with the cyclopropane moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The chemical structure of 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol (CAS No. 1891998-03-0) consists of a cyclopropanol group attached to a phenyl ring substituted with a chloro group at the 5-position and two methoxy groups at the 2- and 3-positions. This specific arrangement of functional groups contributes to its distinct reactivity and interaction with biological targets. The cyclopropane ring, known for its strain and high reactivity, is particularly interesting in drug design due to its ability to induce conformational changes in binding pockets of enzymes and receptors.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing the cyclopropane moiety. The strained three-membered ring is often found to enhance binding affinity and selectivity, making it a valuable component in the development of novel therapeutic agents. Studies have shown that cyclopropane derivatives can exhibit significant activity against various biological targets, including enzymes and receptors involved in inflammatory responses, pain signaling, and cancer pathways.
One of the most compelling aspects of 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol (CAS No. 1891998-03-0) is its potential as a lead compound for drug discovery. The combination of the chloro and methoxy substituents on the phenyl ring can influence electronic properties and metabolic stability, making it an attractive candidate for further optimization. Researchers have been particularly interested in its ability to modulate enzyme activity through non-covalent interactions, which could lead to the development of new treatments for metabolic disorders and inflammatory diseases.
The synthesis of 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol (CAS No. 1891998-03-0) involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the cyclopropane ring typically involves cyclization reactions, often catalyzed by transition metals or acid/base conditions. The subsequent functionalization of the aromatic ring with chloro and methoxy groups requires careful selection of reagents and solvents to ensure high yield and purity.
In terms of biological activity, preliminary studies on 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol (CAS No. 1891998-03-0) have shown promising results in vitro. The compound has demonstrated interactions with several key targets relevant to human health, including enzymes involved in signal transduction pathways and receptors associated with neurological disorders. These findings suggest that further investigation could uncover novel therapeutic applications for this compound.
The role of computational chemistry in understanding the behavior of complex molecules like 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol (CAS No. 1891998-03-0) cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into its interactions with biological targets. These studies have helped researchers predict binding affinities, identify key interaction sites, and design more effective derivatives.
The future prospects for 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol (CAS No. 1891998-03-0) are exciting given its unique structural features and potential biological activities. Ongoing research aims to explore its efficacy in preclinical models and evaluate its suitability for clinical development. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate this compound from a laboratory curiosity into a viable therapeutic option.
In conclusion, 1-(5-chloro-2,3-dimethoxyphenyl)methylcyclopropan-1-ol (CAS No. 1891998-03-0) represents a significant advancement in pharmaceutical chemistry with its innovative structure and promising biological properties. Its potential as a lead compound for drug discovery underscores the importance of continued research in this area. As our understanding of molecular interactions grows, compounds like this will play an increasingly vital role in addressing complex diseases and improving patient outcomes.
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